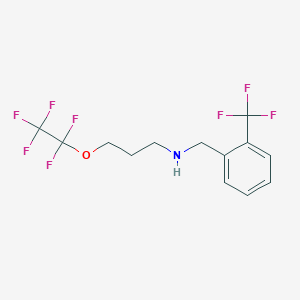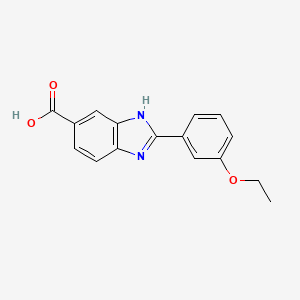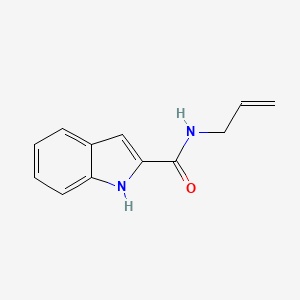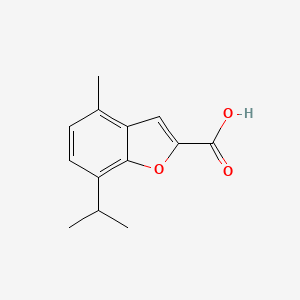
N4-cyclopropylcyclohexane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-cyclopropylcyclohexane-1,4-diamine : est un composé organique caractérisé par un cycle cyclohexane substitué par un groupe cyclopropyle et deux groupes amino aux positions 1 et 4
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la N4-cyclopropylcyclohexane-1,4-diamine implique généralement la cycloaddition de la cyclopropylamine au cyclohexène, suivie d'une hydrogénation. Les conditions réactionnelles nécessitent souvent un catalyseur, tel que le palladium sur carbone, et une source d'hydrogène. Le processus est mené sous température et pression contrôlées pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle de this compound peut impliquer des réacteurs à écoulement continu pour optimiser les conditions réactionnelles et augmenter la production. L'utilisation de systèmes catalytiques avancés et de systèmes de contrôle automatisés garantit la qualité et l'efficacité constantes du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : La N4-cyclopropylcyclohexane-1,4-diamine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés de la cyclohexane-1,4-dione.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium, ce qui entraîne la formation de dérivés du cyclohexane avec des groupes fonctionnels réduits.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés :
Oxydation : Dérivés de la cyclohexane-1,4-dione.
Réduction : Dérivés du cyclohexane avec des groupes fonctionnels réduits.
Substitution : Dérivés du cyclohexane substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie : La this compound est utilisée comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : En recherche biologique, ce composé est étudié pour son potentiel en tant que ligand dans des études d'inhibition enzymatique. Sa capacité à interagir avec des enzymes spécifiques en fait un outil précieux pour comprendre les mécanismes enzymatiques et développer de nouveaux inhibiteurs .
Médecine : Sa structure unique permet de concevoir des molécules avec une efficacité et une sélectivité améliorées .
Industrie : Dans le secteur industriel, ce composé est utilisé dans la production de polymères et de résines. Sa capacité à subir diverses réactions chimiques en fait un intermédiaire polyvalent dans la synthèse de matériaux haute performance .
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé se lie au site actif de l'enzyme, inhibant son activité et entraînant une diminution de la production de métabolites spécifiques. Cette inhibition peut être réversible ou irréversible, selon la nature de l'interaction .
Applications De Recherche Scientifique
Chemistry: N4-cyclopropylcyclohexane-1,4-diamine is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new inhibitors .
Medicine: Its unique structure allows for the design of molecules with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Mécanisme D'action
The mechanism of action of N4-cyclopropylcyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of specific metabolites. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparaison Avec Des Composés Similaires
Composés similaires :
Cyclohexane-1,4-diamine : Structure similaire, mais sans le groupe cyclopropyle.
N4-méthylcyclohexane-1,4-diamine : Structure similaire avec un groupe méthyle au lieu d'un groupe cyclopropyle.
N4-éthylcyclohexane-1,4-diamine : Structure similaire avec un groupe éthyle au lieu d'un groupe cyclopropyle.
Unicité : La N4-cyclopropylcyclohexane-1,4-diamine est unique en raison de la présence du groupe cyclopropyle, qui confère des propriétés stériques et électroniques distinctes. Cette unicité permet des interactions spécifiques avec des cibles moléculaires, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
4-N-cyclopropylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C9H18N2/c10-7-1-3-8(4-2-7)11-9-5-6-9/h7-9,11H,1-6,10H2 |
Clé InChI |
ARYQYDHOEOUEGI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B12119915.png)




![N-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[(naphthalen-1-yl)amino]acetamide](/img/structure/B12119943.png)


![6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12119963.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12119969.png)

![4-Methyl-5-octylindolo[2,3-b]quinoxaline](/img/structure/B12119999.png)

